molecular formula C15H18N4OS B12265066 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine

Cat. No.: B12265066
M. Wt: 302.4 g/mol
InChI Key: MIAADPKOZYBFOP-UHFFFAOYSA-N
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Description

4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrrolidine and pyridine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions to form the thiadiazole ring . This intermediate is then reacted with pyrrolidine derivatives and finally coupled with 3-methylpyridine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-cyclopropyl-5-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-10-8-16-6-4-13(10)20-12-5-7-19(9-12)15-17-14(18-21-15)11-2-3-11/h4,6,8,11-12H,2-3,5,7,9H2,1H3

InChI Key

MIAADPKOZYBFOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC(=NS3)C4CC4

Origin of Product

United States

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